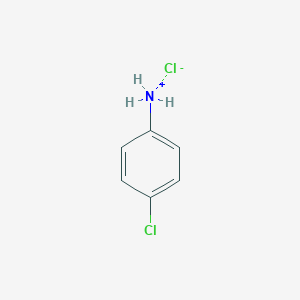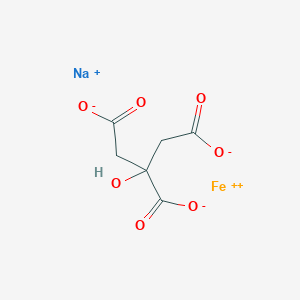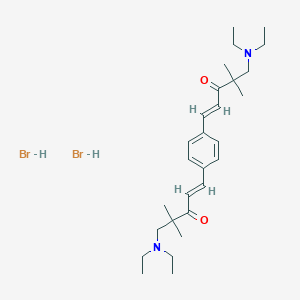
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide, also known as DCMU, is a widely used herbicide and algaecide. It is a synthetic compound that is commonly used in scientific research for its ability to inhibit photosynthesis. DCMU is a powerful tool for studying the molecular mechanisms of photosynthesis and has been used extensively in laboratory experiments to investigate the biochemical and physiological effects of photosynthesis inhibition.
Mecanismo De Acción
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide acts by binding to the QB protein in photosystem II, which is responsible for transferring electrons from the primary electron donor to the electron acceptor. By binding to QB, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide blocks the transfer of electrons, effectively inhibiting photosynthesis.
Efectos Bioquímicos Y Fisiológicos
Inhibition of photosynthesis by (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can have a range of biochemical and physiological effects on plant and algal cells. These effects can include changes in the levels of photosynthetic pigments, alterations in the activity of enzymes involved in photosynthesis, and changes in the production of reactive oxygen species. In addition, photosynthesis inhibition can lead to changes in cellular metabolism, growth, and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is its ability to selectively inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. However, one limitation of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is that it can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments. In addition, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide can be toxic to some organisms at high concentrations, limiting its usefulness in certain experiments.
Direcciones Futuras
There are many potential directions for future research involving (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. One area of interest is the development of new herbicides and algaecides based on the structure of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide. Another area of research is the use of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide in the development of new photosynthetic technologies, such as artificial photosynthesis. Finally, there is potential for future research on the effects of (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide on cellular processes beyond photosynthesis, such as its effects on cellular signaling pathways.
Métodos De Síntesis
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is synthesized by the reaction of 3,3-dimethyl-1-butene with diethylamine to form the intermediate 5-(diethylamino)-3,3-dimethyl-1-penten-4-one. This intermediate is then reacted with 1,4-dibromobenzene to form the final product, (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide.
Aplicaciones Científicas De Investigación
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide is widely used in scientific research as a tool for studying the mechanisms of photosynthesis. It is commonly used to inhibit photosynthesis in plant and algal cells, allowing researchers to study the effects of photosynthesis inhibition on cellular processes. (E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide has also been used in studies of the structure and function of photosynthetic membranes, as well as in investigations of the molecular mechanisms of photosynthetic electron transport.
Propiedades
Número CAS |
125563-95-3 |
|---|---|
Nombre del producto |
(E,E)-1,1'-(1,4-Phenylene)bis(5-(diethylamino)-4,4-dimethyl-1-penten-3-one) dihydrobromide |
Fórmula molecular |
C28H46Br2N2O2 |
Peso molecular |
602.5 g/mol |
Nombre IUPAC |
(E)-5-(diethylamino)-1-[4-[(E)-5-(diethylamino)-4,4-dimethyl-3-oxopent-1-enyl]phenyl]-4,4-dimethylpent-1-en-3-one;dihydrobromide |
InChI |
InChI=1S/C28H44N2O2.2BrH/c1-9-29(10-2)21-27(5,6)25(31)19-17-23-13-15-24(16-14-23)18-20-26(32)28(7,8)22-30(11-3)12-4;;/h13-20H,9-12,21-22H2,1-8H3;2*1H/b19-17+,20-18+;; |
Clave InChI |
SFNAZJOEZQFYCY-HLVWOLMTSA-N |
SMILES isomérico |
CCN(CC(C(=O)/C=C/C1=CC=C(C=C1)/C=C/C(=O)C(CN(CC)CC)(C)C)(C)C)CC.Br.Br |
SMILES |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
SMILES canónico |
CCN(CC)CC(C)(C)C(=O)C=CC1=CC=C(C=C1)C=CC(=O)C(C)(C)CN(CC)CC.Br.Br |
Sinónimos |
NC 758 NC-758 NC758 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




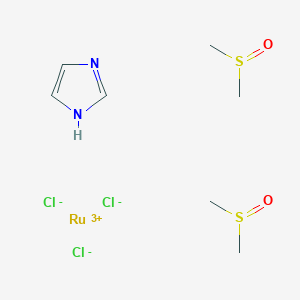
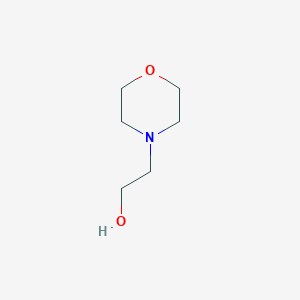
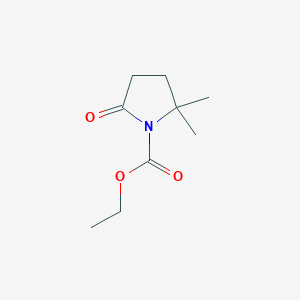
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
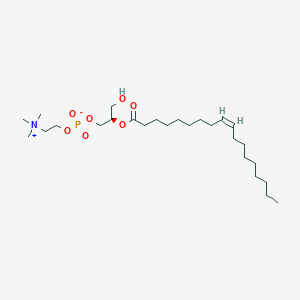
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
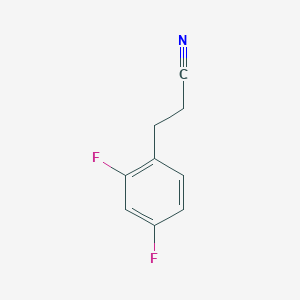
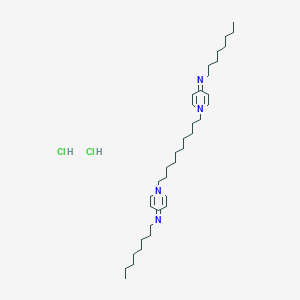
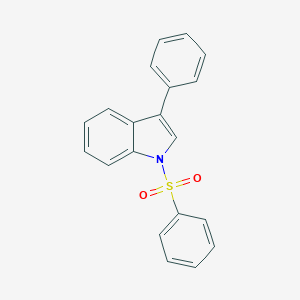
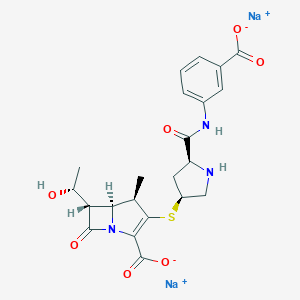
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
